Compound Description: This compound is a potent, selective, and brain-penetrant anaplastic lymphoma kinase (ALK) inhibitor. It was discovered through scaffold hopping and lead optimization of an initial lead compound []. It has been shown to significantly decrease phosphorylated ALK levels in the hippocampus and prefrontal cortex of mice following intraperitoneal administration [].
Compound Description: This compound served as the starting point for discovering a novel ALK inhibitor []. Scaffold hopping and lead optimization efforts based on this compound, guided by co-crystal structure analysis with ALK, resulted in the identification of (6-(1-(5-fluoropyridin-2-yl)ethoxy)-1-(5-methyl-1H-pyrazol-3-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)((2S)-2-methylmorpholin-4-yl)methanone [].
Compound Description: This series of compounds was designed and synthesized as potential anticancer agents []. Molecular docking studies using the structure of p38α in complex with dihydroquinazolinone (PDB: 3GC7) showed promising interactions []. In vitro screening against HT-29 human colorectal adenocarcinoma cells revealed that some compounds within this series displayed significant activity at concentrations below 10 μg/mL, outperforming 5-fluorouracil [].
Compound Description: This series of compounds, structurally similar to the previous entry, features a pyridin-4-yl substitution at the 2-position of the quinazolin-4-one scaffold []. Molecular docking studies were conducted with these compounds targeting P38α and activin receptor-like kinase 2 (ALK2), aiming to identify potential anticancer agents [].
Compound Description: This compound, identified as HTL22562, is a potent and selective calcitonin gene-related peptide (CGRP) receptor antagonist []. Developed using structure-based drug design, it exhibits favorable metabolic stability, solubility, and pharmacokinetic properties, making it suitable for various administration routes []. HTL22562's promising preclinical profile led to its advancement as a clinical candidate for acute migraine treatment [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.